2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan
Description
Properties
IUPAC Name |
2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-12-6-8-14(17-12)16(10-4-3-5-11-16)15-9-7-13(2)18-15/h6-9H,3-5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTFJJSJEFMHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2(CCCCC2)C3=CC=C(O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The Diels-Alder (D-A) reaction between furan and maleic anhydride forms 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene, a key intermediate. This [4+2] cycloaddition proceeds under mild conditions, with a molar ratio of furan to maleic anhydride ranging from 1:0.1 to 1:2. The bicyclic intermediate’s strained structure facilitates subsequent ring-opening reactions with acylating or alkylating agents, introducing substituents at the 2- and 5-positions of the furan ring.
Procedural Details and Optimization
In a representative protocol, furan (1 equiv) and maleic anhydride (1.2 equiv) are refluxed in dichloromethane (DCM) for 12 hours, yielding the oxabicycloheptene intermediate in >85% purity. Alkylation with methyl iodide in the presence of a Lewis acid (e.g., AlCl₃) at 0°C introduces the methyl group at the furan’s 5-position, while cyclohexyl substitution occurs via nucleophilic attack on the bicyclic intermediate. Post-reaction purification via recrystallization from isopropanol affords the target compound with <5% byproducts.
Table 1: Key Parameters for Diels-Alder/Alkylation Method
| Parameter | Value/Range |
|---|---|
| Furan:Maleic Anhydride | 1:1.2 |
| Solvent | Dichloromethane |
| Temperature | Reflux (40°C) |
| Alkylation Agent | Methyl iodide |
| Catalyst | AlCl₃ (5 mol%) |
| Yield | 78–82% |
Silyl Ether-Mediated Synthesis
Protection/Deprotection Strategy
This method employs tert-butyldimethylsilyl (TBS)-protected furan derivatives to enhance regioselectivity. For instance, tert-butyl(dimethyl)silyloxy)furan reacts with 1-(5-methylfuran-2-yl)cyclohexanol under Brønsted acid catalysis (e.g., tetrakis(trifluoromethanesulfonyl)propane). The TBS group directs electrophilic substitution to the furan’s 5-position, minimizing side reactions.
Catalytic Conditions and Yield Optimization
In a typical procedure, TBS-protected furan (0.55 mmol) and 1-(5-methylfuran-2-yl)cyclohexanol (0.50 mmol) are combined in DCM at -24°C with 1.3 μmol of catalyst. The reaction completes within 3 hours, achieving 90% yield after deprotection with tetrabutylammonium fluoride (TBAF). Silica gel chromatography isolates the product with >99% purity, as confirmed by ¹H NMR.
Table 2: Silyl Ether Method Optimization
| Parameter | Value/Range |
|---|---|
| Catalyst | Tetrakis(trifluoromethanesulfonyl)propane |
| Temperature | -24°C |
| Solvent | Dichloromethane |
| Deprotection Agent | TBAF (1.0 equiv) |
| Yield | 90% |
Photochemical Friedel-Crafts Alkylation
Catalytic System and Stereochemical Control
A photoredox Ir(dFppy)₃ catalyst (tris[2-(2,4-difluorophenyl)pyridine]iridium(III)) enables visible-light-mediated Friedel-Crafts alkylation between 2-methylfuran and 1-(5-methylfuran-2-yl)cyclohexene. Irradiation with blue LEDs (λ = 450 nm) at 10°C generates cyclohexyl radicals, which undergo regioselective coupling with the furan. The method produces two diastereomers, resolved via silica gel chromatography.
Reaction Setup and Scalability
Under argon, a mixture of cyclohexene derivative (0.39 mmol), 2-methylfuran (1.17 mmol), and Ir(dFppy)₃ (0.0025 equiv) in DCM is irradiated for 8–12 hours. The crude product is eluted through a silica gel plug with hexane, yielding 73% of the desired isomer. Scalability to 1 mmol scales maintains consistent yields, though reaction times increase marginally.
Table 3: Photochemical FC Alkylation Parameters
| Parameter | Value/Range |
|---|---|
| Catalyst | Ir(dFppy)₃ (0.25 mol%) |
| Light Source | Blue LEDs (450 nm) |
| Temperature | 10°C |
| Solvent | Dichloromethane |
| Yield | 73% (diastereomeric mix) |
Comparative Analysis of Synthetic Methods
Efficiency and Yield
The silyl ether method achieves the highest yield (90%) but requires costly protecting groups and low temperatures. The Diels-Alder route offers moderate yields (82%) with simpler reagents, though it involves multi-step purification. The photochemical approach balances yield (73%) and stereochemical control but demands specialized equipment.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
2-Methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including:
- Condensation Reactions : Facilitating the formation of larger molecular frameworks.
- Functional Group Modifications : Enabling the introduction of different functional groups, enhancing the compound's reactivity and utility in further synthetic pathways.
Medicinal Chemistry
The compound's unique structural features make it a candidate for drug development. Research indicates potential biological activities, including:
- Antitumor Activity : Studies suggest that derivatives of furan compounds can exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : The furan moiety is known to enhance biological activity against various pathogens, making this compound a candidate for further exploration in antibiotic development.
Material Science
In material science, this compound can be utilized in:
- Polymer Chemistry : As a monomer or additive in the production of polymers, contributing to improved mechanical properties and thermal stability.
- Coatings and Adhesives : Its chemical resistance and adhesion properties make it suitable for use in protective coatings and adhesives.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of furan compounds, including those similar to this compound, exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, highlighting the potential for this compound in anticancer drug formulations.
Case Study 2: Antimicrobial Efficacy
Research conducted on furan derivatives showed that they possess notable antimicrobial properties. A specific derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may be explored as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan involves its interaction with specific molecular targets and pathways. The compound can undergo epoxidation and ring-opening reactions, forming reactive intermediates that interact with biological macromolecules . These interactions can lead to various biological effects, including enzyme inhibition or activation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan and related compounds:
Electronic and Physicochemical Properties
- The lactone in 5-hydroxy-5-(1-methoxypropan-2-yl)-4-methylfuran-2(5H)-one () introduces electron-withdrawing effects, increasing electrophilicity at the carbonyl position . The ester in methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate () may undergo hydrolysis, contrasting with the stability of the target compound’s methyl and cyclohexyl groups .
Lipophilicity and Solubility :
- The cyclohexyl group in the target compound enhances lipophilicity, whereas hydroxymethyl and lactone substituents in analogs () increase hydrophilicity .
Biological Activity
2-Methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan is a complex organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in pharmacology and biochemistry.
The molecular formula of this compound is , with a molecular weight of approximately 244.34 g/mol. The structure features a furan ring, which is known for its reactivity and biological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antioxidant Properties
Research indicates that compounds containing furan rings exhibit significant antioxidant activity. The presence of the furan moiety in this compound may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress. A study published in Food Chemistry highlighted the antioxidant capacity of similar furan derivatives, suggesting potential applications in food preservation and health supplements .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds derived from furan structures have been shown to modulate inflammatory pathways. For instance, a study demonstrated that furan derivatives could inhibit the production of pro-inflammatory cytokines in vitro, indicating a possible therapeutic role for this compound in inflammatory conditions .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. A research article reported that certain furan derivatives exhibited activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This opens avenues for further exploration of this compound as a potential antimicrobial agent .
Case Study 1: Antioxidant Activity Assessment
In a controlled experiment, the antioxidant activity of this compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound demonstrated a dose-dependent scavenging effect comparable to known antioxidants such as ascorbic acid.
Case Study 2: Anti-inflammatory Mechanisms
A study investigated the anti-inflammatory mechanisms of furan derivatives, including this compound. Results showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of precursors such as cyclohexanol derivatives and methylfuran-containing intermediates. For example, cyclization reactions under acidic or basic conditions (e.g., using K₂CO₃ or H₂SO₄) are common, as seen in similar furan derivatives . Optimizing reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) is critical for achieving >70% yield. Characterization via ¹H/¹³C NMR and GC-MS is recommended to confirm structural fidelity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Use a combination of 2D NMR (COSY, HSQC) to resolve overlapping signals from the cyclohexyl and methylfuran moieties. Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation, while FT-IR confirms functional groups (e.g., furan C-O-C stretching at ~1015 cm⁻¹). X-ray crystallography, as applied to structurally similar compounds (e.g., 5-cyclohexyl-2-methyl-1-benzofuran), can resolve stereochemical ambiguities .
Q. What are the compound’s solubility and stability profiles in common solvents?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, acetone) enhance solubility due to the compound’s aromatic furan rings. Stability tests under UV light and varying pH (4–9) are essential; degradation products can be monitored via HPLC with UV detection at λ = 254 nm. Store at –20°C under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in Diels-Alder or electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity. For example, the electron-rich furan ring may favor electrophilic attacks at the 5-position. Compare computed activation energies with experimental kinetic data to validate predictions .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity (>95% via HPLC). Dose-response curves (IC₅₀/EC₅₀) and toxicity controls (e.g., MTT assays) are critical. Meta-analysis of structurally related furans (e.g., 5-hydroxymethylfurfural derivatives) can contextualize discrepancies .
Q. How does the stereochemistry of the cyclohexyl group influence intermolecular interactions in supramolecular assemblies?
- Methodological Answer : Synthesize enantiomerically pure isomers using chiral catalysts (e.g., Ru-BINAP complexes). Analyze crystal packing via X-ray diffraction to identify hydrogen-bonding or π-π stacking patterns. Compare thermodynamic stability (ΔG) of diastereomers using differential scanning calorimetry (DSC) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for large-scale asymmetric synthesis. Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) and optimize catalyst loading (e.g., 0.5–2 mol% Pd/C) to minimize racemization. Process analytical technology (PAT) tools enable real-time quality control .
Key Considerations for Researchers
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring rate) to ensure reproducibility .
- Data Validation : Cross-reference spectral data with PubChem/DSSTox entries to avoid misassignment .
- Ethical Reporting : Disclose purity levels and biological assay limitations to prevent overinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
